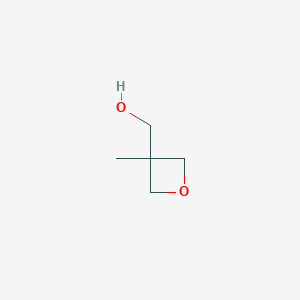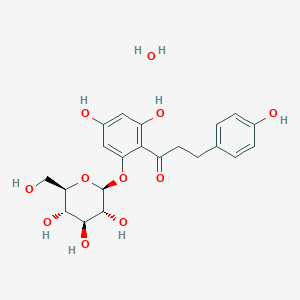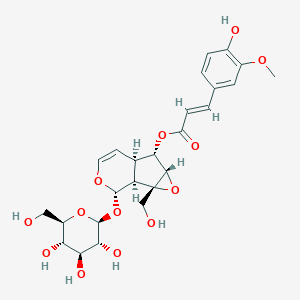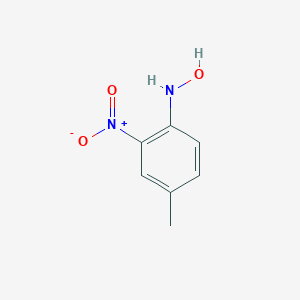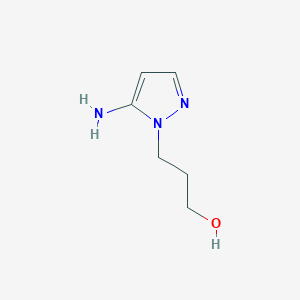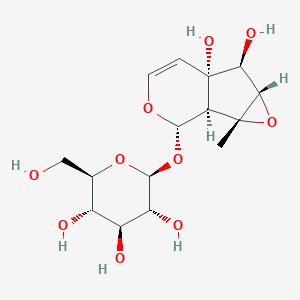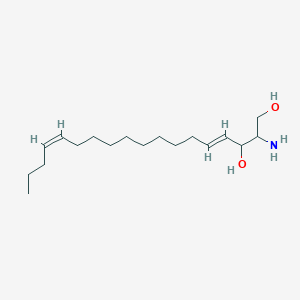
(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is also known as 4E,14Z-Sphingadiene . It is a unique sphingoid base containing a C18 chain, with a trans double bond at C-4 and a cis double bond between C14 and C15 . It is found in the plasma, lymph, brain, kidney, and lungs of humans and mice .
Synthesis Analysis
The dienic long-chain base of human plasma sphingomyelins has been identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene . A similar sphingosine has also been detected in plasma sphingomyelins of rat, rabbit, and cat .Molecular Structure Analysis
The molecular formula of “this compound” is C18H35NO2 . The average mass is 297.476 Da and the monoisotopic mass is 297.266785 Da .Physical And Chemical Properties Analysis
The density of “this compound” is approximately 1.0±0.1 g/cm3 . The boiling point is 445.7±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.4 mmHg at 25°C . The enthalpy of vaporization is 81.2±6.0 kJ/mol . The flash point is 223.4±28.7 °C . The index of refraction is 1.501 .Scientific Research Applications
Synthetic Studies
- Asymmetric Total Synthesis : A study by Yasuda et al. (1998) described the asymmetric total synthesis of a 14-membered diene unit related to this compound. Their work focuses on developing synthetic routes using various organic synthesis techniques, which can be applicable in preparing complex natural products and drug molecules (Yasuda, Ide, Matsumoto, & Nakata, 1998).
Computational Chemistry Studies
- Ab initio Calculations : Research by Saettel and Wiest (2000) involved ab initio calculations on substituted pentadienes, which helps in understanding the electronic characteristics and reactivity of compounds like (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol. These insights are crucial for designing new molecules with specific properties (Saettel & Wiest, 2000).
Novel Class of Heteroatom-Containing Dienes
- 1-Amino-3-siloxy-1,3-butadienes : Kozmin, Janey, and Rawal (1999) introduced 1-amino-3-siloxy-1,3-butadienes, which represent a novel class of heteroatom-containing dienes. These compounds have diverse applications in organic synthesis and can be seen as analogs to the compound (Kozmin, Janey, & Rawal, 1999).
Photophysical Studies
- Benzazole Derived Push-Pull Butadienes : Etaiw, Fayed, and Saleh (2006) studied the fluorescence properties of certain butadienes, providing insights into the photophysical properties of compounds like this compound. These properties are important for applications in optical materials and sensors (Etaiw, Fayed, & Saleh, 2006).
Synthetic Methods for Butadiene-Containing Building Blocks
- Multiply Substituted Butadiene-Containing Building Blocks : Xi and Zhang (2008) outlined synthetic methods for creating butadiene-containing building blocks, which are crucial for constructing larger, more complex molecules with specific functions. Such methods could be adapted for synthesizing derivatives of this compound (Xi & Zhang, 2008).
Catalysis and Reactions
- Ruthenium-Catalyzed C-C Coupling : Chen et al. (2015) explored the ruthenium-catalyzed C-C coupling of amino alcohols with dienes, which could be relevant for creating complex molecules that include structures similar to this compound (Chen, Tsutsumi, Montgomery, Volchkov, & Krische, 2015).
Mechanism of Action
Target of Action
Sphingadienine primarily targets the Sphingosine-1-Phosphate (S1P) signaling pathway . S1P is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5). These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .
Mode of Action
Sphingadienine interacts with its targets by blocking Akt translocation from the cytosol to the membrane . This inhibits protein translation and promotes apoptosis and autophagy . It also phosphorylates the Δ4-unsaturated long-chain sphingoid bases sphingosine (Sph) and 4,8-sphingadienine .
Biochemical Pathways
Sphingadienine is involved in the biosynthesis of sphingoid bases, which takes place at the membrane of the endoplasmic reticulum . This process is highly conserved among fungal, plant, and animal kingdoms . The metabolism of complex sphingolipids can be very specific for individual organisms .
Result of Action
The action of sphingadienine results in increased ceramide production . It activates genes related to de novo ceramide synthesis and increases ceramide production . This suggests that the effect of dietary glucosylceramides on the skin is mediated by sphingadienine .
Action Environment
The action, efficacy, and stability of sphingadienine can be influenced by various environmental factors. For instance, the biosynthesis of sphingoid bases, including sphingadienine, occurs at the membrane of the endoplasmic reticulum . Therefore, factors that affect the integrity and function of the endoplasmic reticulum could potentially influence the action of sphingadienine.
Future Directions
Biochemical Analysis
Biochemical Properties
Sphingadienine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of sphingadienine-1-phosphate levels by a novel glycoside hydrolase family 1 glucocerebrosidase . This interaction influences the regulation of sphingadienine-1-phosphate levels and subsequent improvement of drought tolerance stomatal closure in rice .
Cellular Effects
Sphingadienine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, the levels of ceramides containing sphingadienine were correlated with GCase activity in each rice organ and were significantly lower in Os3BGlu6-deficient rice mutants than in the wild type .
Molecular Mechanism
Sphingadienine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it catalyzes the hydrolysis of glucosylceramide to ceramide .
Metabolic Pathways
Sphingadienine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the regulation of sphingadienine-1-phosphate levels .
properties
| { "Design of the Synthesis Pathway": "The synthesis of (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Octadec-9-ene", "2-Butyn-1,4-diol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "The first step involves the synthesis of (4E,14Z)-2,4,14-octadecatriene-1,3-diol from octadec-9-ene and 2-butyn-1,4-diol. This is achieved through a Diels-Alder reaction followed by hydrogenation using palladium on carbon as a catalyst.", "The next step involves the conversion of (4E,14Z)-2,4,14-octadecatriene-1,3-diol to (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol. This is achieved through a two-step process involving the reduction of the triple bond using sodium borohydride followed by the reaction with hydrochloric acid and sodium hydroxide to form the amine group.", "The final step involves the separation and purification of the desired compound using chromatography techniques." ] } | |
CAS RN |
25696-03-1 |
Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1 |
InChI Key |
KWDXKYNWAKMLKK-YQDZIVAPSA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
Canonical SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
synonyms |
(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol; Sphingadienine; cis-4,14-Sphingadienine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








